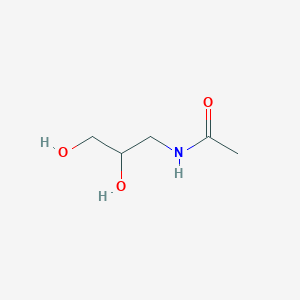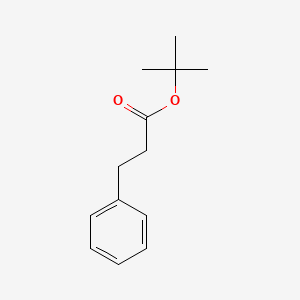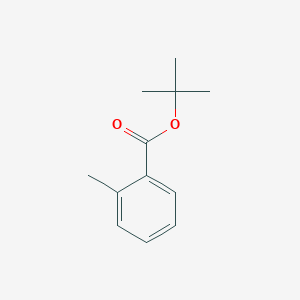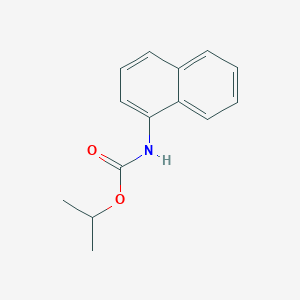
Propan-2-yl naphthalen-1-ylcarbamate
Descripción general
Descripción
Propan-2-yl naphthalen-1-ylcarbamate, also known as INCB018424, is a selective Janus kinase (JAK) inhibitor. It is a small molecule drug that is being developed for the treatment of various inflammatory and autoimmune diseases. The compound has shown promising results in preclinical and clinical trials, and it is currently being evaluated for its efficacy and safety in different patient populations.
Mecanismo De Acción
Propan-2-yl naphthalen-1-ylcarbamate acts as a selective inhibitor of JAK1 and JAK2, which are key signaling proteins involved in the regulation of immune responses. By inhibiting these proteins, the compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. The inhibition of JAK1 and JAK2 also affects the proliferation and survival of immune cells, which is important in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
Propan-2-yl naphthalen-1-ylcarbamate has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models. The compound reduces the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of various inflammatory and autoimmune diseases. The compound also affects the differentiation and function of immune cells, including T cells, B cells, and natural killer (NK) cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propan-2-yl naphthalen-1-ylcarbamate is a valuable tool for studying the role of JAK1 and JAK2 in immune responses and disease pathogenesis. The compound has several advantages, including its high selectivity for JAK1 and JAK2, its potent anti-inflammatory effects, and its ability to modulate immune cell function. However, the compound also has some limitations, including its potential off-target effects and its limited efficacy in certain patient populations.
Direcciones Futuras
Propan-2-yl naphthalen-1-ylcarbamate has several potential future directions for research and development. These include:
1. Combination therapy: The compound may be used in combination with other drugs to enhance its efficacy and reduce potential side effects.
2. New indications: The compound may be evaluated for its potential use in the treatment of other inflammatory and autoimmune diseases, as well as solid tumors and hematological malignancies.
3. Biomarker identification: The compound may be used to identify biomarkers that can predict response to treatment and disease progression.
4. Safety evaluation: The long-term safety of the compound needs to be evaluated in larger patient populations.
Conclusion
Propan-2-yl naphthalen-1-ylcarbamate is a promising JAK inhibitor that has shown efficacy in the treatment of various inflammatory and autoimmune diseases. The compound has potent anti-inflammatory and immunomodulatory effects, and it is being evaluated for its safety and efficacy in different patient populations. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Propan-2-yl naphthalen-1-ylcarbamate has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has shown efficacy in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been evaluated for its potential use in the treatment of solid tumors and hematological malignancies.
Propiedades
IUPAC Name |
propan-2-yl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(2)17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOQMGVPGAAJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282230 | |
| Record name | propan-2-yl naphthalen-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl naphthalen-1-ylcarbamate | |
CAS RN |
16827-25-1 | |
| Record name | NSC45285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propan-2-yl naphthalen-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL N-(1-NAPHTHYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



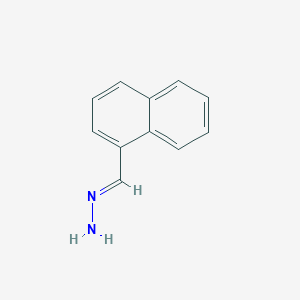
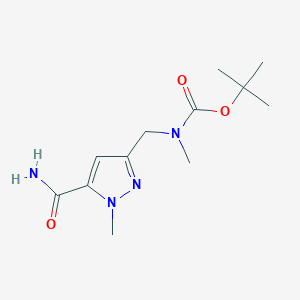
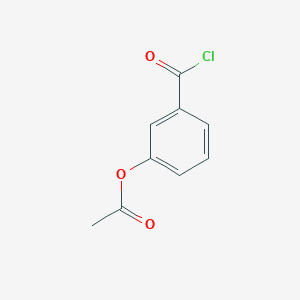
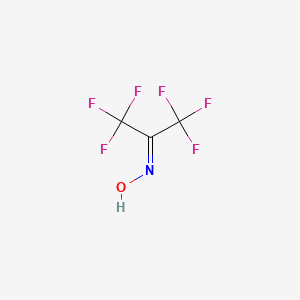
![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3048340.png)
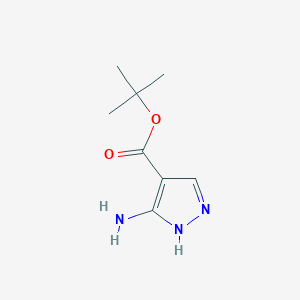
![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)
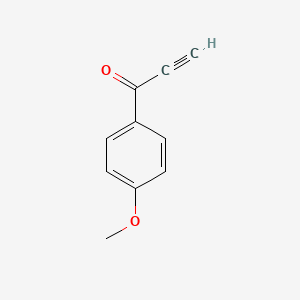

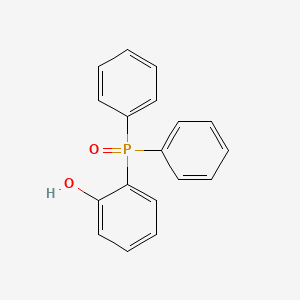
![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)
